Phenol, 4-(3-pyridinyl)-

Overview

Description

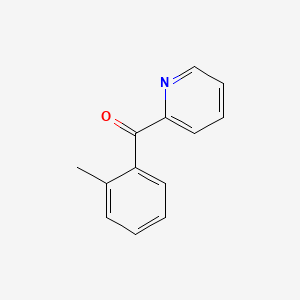

“Phenol, 4-(3-pyridinyl)-” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

While specific synthesis methods for “Phenol, 4-(3-pyridinyl)-” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . They have been used in a wide range of research topics due to their synthetic routes and reactivity .

Molecular Structure Analysis

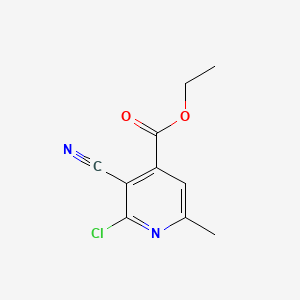

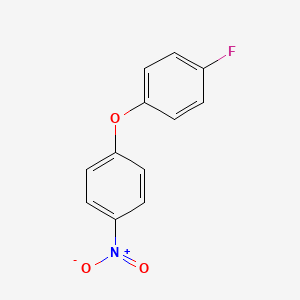

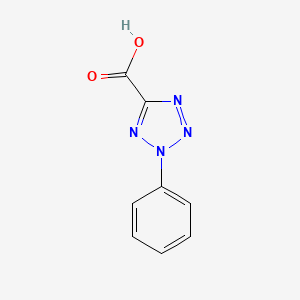

The molecular structure of “Phenol, 4-(3-pyridinyl)-” consists of a phenol group attached to a pyridinyl group . The InChI code for this compound is 1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H .

Chemical Reactions Analysis

Phenols, including “Phenol, 4-(3-pyridinyl)-”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenols, including “Phenol, 4-(3-pyridinyl)-”, are colorless liquids or solids . They have high boiling points due to the presence of intermolecular hydrogen bonding . Phenols are readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .

Scientific Research Applications

Chemical Research

“4-(Pyridin-3-yl)phenol” is a unique chemical that is used in various chemical research applications . It is provided to early discovery researchers as part of a collection of unique chemicals .

Luminescent Compounds

Compounds similar to “4-(Pyridin-3-yl)phenol” have been used in the development of luminescent compounds suitable for different devices such as Organic Light Emitting Diodes (OLEDs), Light Emitting Electro-chemical Cells (LECs), Dye Sensitized Solar Cells (DSSCs), or as fluorescent sensors .

Control of HOMO-LUMO Energy Gap

The compound has been used in controlling the HOMO-LUMO Energy Gap in BF2-Functionalized 2-(Imidazo . The HOMO-LUMO energy gap was correlated to the electronic properties of the substituent R on the phenolic ring .

Blood Glucose Reduction

Compounds similar to “4-(Pyridin-3-yl)phenol” have been found to be effective in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Corrosion Inhibitor

Similar compounds have been used as corrosion inhibitors with efficiency of 99% at low concentrations range of 50-1000ppm .

Safety and Hazards

properties

IUPAC Name |

4-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTVIWDQIXIEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218398 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68223-13-2 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.